molecular formula C12H17ClN2 B8719721 N-((6-chloropyridin-3-yl)methyl)cyclohexanamine

N-((6-chloropyridin-3-yl)methyl)cyclohexanamine

Cat. No. B8719721
M. Wt: 224.73 g/mol
InChI Key: WVCHRXPVBUPNIL-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Under a nitrogen atmosphere, add sodium cyanoborohydride (3.53 g, 56 mmol) to a solution of 3-aminomethyl-6-chloro-pyridine (2 g, 14 mmol), cyclohexanone (1.38 g, 14 mmol) and acetic acid (168 mg, 0.2 mmol) in methanol (20 mL) at 0° C. Warm the mixture to room temperature and stir overnight. Add water (100 mL) and saturated aqueous K2CO3. Extract three times with DCM and wash the combined organic extracts with water and brine. Dry over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (150 g) eluting with 9:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the desired intermediate (2.86 g, 91%). MS (APCI+) m/z: 225 (M+H)+.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[NH2:5][CH2:6][C:7]1[CH:8]=[N:9][C:10]([Cl:13])=[CH:11][CH:12]=1.[C:14]1(=O)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C(O)(=O)C.C([O-])([O-])=O.[K+].[K+]>CO.O>[Cl:13][C:10]1[N:9]=[CH:8][C:7]([CH2:6][NH:5][CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:12][CH:11]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
NCC=1C=NC(=CC1)Cl
Name
Quantity
1.38 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
168 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract three times with DCM
WASH
Type
WASH
Details
wash the combined organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (150 g)
WASH
Type
WASH
Details
eluting with 9:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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